

Amaranth Red 2 chemical structure and properties

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Compound of Interest

Compound Name: *Amaranth Red 2*

Cat. No.: *B1171559*

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Amaranth Red 2: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amaranth Red 2, also known by numerous synonyms including FD&C Red No. 2, E123, and C.I. Food Red 9, is a synthetic monoazo dye.[1] Historically, it was widely used as a colorant in foods, drugs, and cosmetics.[2] However, due to safety concerns, particularly regarding its potential carcinogenicity, its use in food products has been banned in several countries, including the United States, since 1976.[2][3] Despite its restricted use, **Amaranth Red 2** remains a compound of interest for toxicological research and as a reference standard in analytical chemistry. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, stability, and biological effects, complete with detailed experimental protocols and pathway visualizations.

Chemical Structure and Identification

Amaranth Red 2 is a trisodium salt of 3-hydroxy-4-[(4-sulfonato-1-naphthalenyl)azo]-2,7-naphthalenedisulfonic acid. Its structure is characterized by an azo bond (-N=N-) linking two naphthalene sulfonic acid moieties.

Chemical Structure:

Figure 1: Chemical Structure of **Amaranth Red 2**.

Identifier	Value
IUPAC Name	Trisodium (4E)-3-oxo-4-[(4-sulfonato-1-naphthyl)hydrazono]naphthalene-2,7-disulfonate
Synonyms	FD&C Red No. 2, E123, C.I. Food Red 9, Acid Red 27, Azorubin S, C.I. 16185[1]
CAS Number	915-67-3
Chemical Formula	C ₂₀ H ₁₁ N ₂ Na ₃ O ₁₀ S ₃
Molecular Weight	604.47 g/mol
SMILES	[Na+].[Na+].[Na+].O=S(=O)([O-])c1cc2c(c(O)c1N=Nc1c3cccc3ccc1S([O-])(=O)=O)cc(S([O-])(=O)=O)cc2
InChI	InChI=1S/C20H14N2O10S3.3Na/c23-20-18(35(30,31)32)10-11-9-12(33(24,25)26)5-6-13(11)19(20)22-21-16-7-8-17(34(27,28)29)15-4-2-1-3-14(15)16;;;/h1-10,23H,(H,24,25,26)(H,27,28,29)(H,30,31,32);;;/q;3*+1/p-3

Physicochemical Properties

A summary of the key physicochemical properties of **Amaranth Red 2** is presented in the table below.

Property	Value	Reference
Appearance	Dark red to purple powder	
Melting Point	Decomposes at 120 °C (248 °F; 393 K) without melting	
Solubility	Soluble in water (80 g/L at 25°C), glycerol, and propylene glycol. Insoluble in most organic solvents.	[1]
pH (1% solution)	Approximately 5.0-7.0	[1]
Absorption Maximum (λ_{max})	~520 nm in aqueous solution	

Experimental Protocols

Determination of Decomposition Temperature (Thermogravimetric Analysis - TGA)

Objective: To determine the thermal stability and decomposition temperature of **Amaranth Red 2**.

Methodology:

- Instrument: A thermogravimetric analyzer is used.
- Sample Preparation: Accurately weigh 5-10 mg of **Amaranth Red 2** powder into a ceramic or platinum crucible.
- Instrument Setup: Place the crucible on the TGA balance. Seal the furnace and purge the system with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
- Thermal Program: Heat the sample from ambient temperature to a final temperature of approximately 600-800 °C at a controlled linear heating rate (e.g., 10 °C/min).
- Data Acquisition: Continuously record the sample's mass as a function of temperature.

- Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) to identify the onset temperature of decomposition and the temperature of maximum decomposition rate.[4]

Determination of Solubility

Objective: To determine the solubility of **Amaranth Red 2** in water and organic solvents.

Methodology:

- Solvent Selection: Choose a range of solvents, including water and various organic solvents (e.g., ethanol, methanol, acetone, hexane).
- Sample Preparation: Accurately weigh a small amount of **Amaranth Red 2** (e.g., 10 mg) into a series of vials.
- Titration: To each vial, add the selected solvent in small, measured increments (e.g., 0.1 mL) from a burette or pipette.
- Dissolution: After each addition, vigorously shake or vortex the vial for a set period (e.g., 1-2 minutes) to facilitate dissolution.
- Observation: Observe the solution for any undissolved solid. The point at which the solid completely dissolves is the saturation point.
- Calculation: Calculate the solubility in terms of g/L or mg/mL. For quantitative analysis, a saturated solution can be prepared, filtered, and the concentration of the filtrate determined by spectrophotometry at its λ_{max} .

Tinctorial Properties and Stability

Amaranth Red 2 exhibits a bright bluish-red color in acidic solutions. Its stability is influenced by various factors such as heat, light, and pH.

Stability Parameter	Observation	Reference
Heat Stability	Stable up to 100°C. Decomposes at 120°C.	[1]
Light Stability	Aqueous solutions are generally stable to light.	[5]
pH Stability	The color and stability can be affected by pH changes. Degradation is higher at lower pH.	
Alkali Stability	Rated as having good stability in alkaline conditions.	

Experimental Protocols for Stability Testing

Objective: To assess the heat stability of an aqueous solution of **Amaranth Red 2**.

Methodology:

- Sample Preparation: Prepare a solution of **Amaranth Red 2** in deionized water at a known concentration (e.g., 10 mg/L).
- Initial Measurement: Measure the initial absorbance of the solution at its λ_{max} (~520 nm) using a UV-Vis spectrophotometer.
- Heat Treatment: Place the solution in a temperature-controlled water bath or oven at a specific temperature (e.g., 80°C, 100°C).
- Time Intervals: At regular time intervals (e.g., 30, 60, 90, 120 minutes), withdraw an aliquot of the solution and cool it to room temperature.
- Absorbance Measurement: Measure the absorbance of the cooled aliquot at λ_{max} .
- Data Analysis: Plot the percentage of remaining color (absorbance at time t / initial absorbance * 100) against time to determine the degradation kinetics.[6]

Objective: To evaluate the resistance of **Amaranth Red 2** solution to fading upon exposure to light.

Methodology:

- Sample Preparation: Prepare an aqueous solution of **Amaranth Red 2**.
- Exposure Setup: Place the solution in a lightfastness tester equipped with a Xenon arc lamp, which simulates natural sunlight. A control sample should be kept in the dark.
- Blue Wool Standards: Expose a set of Blue Wool standards (ISO 105-B02) simultaneously with the sample. These standards have a known lightfastness rating (1-8).
- Exposure: Expose the sample and standards to the light source for a predetermined period.
- Assessment: Visually compare the fading of the **Amaranth Red 2** solution to the fading of the Blue Wool standards. The lightfastness rating is assigned based on the Blue Wool standard that shows a similar degree of fading.[\[7\]](#)[\[8\]](#)

Biological Properties and Toxicology

The biological effects of **Amaranth Red 2** have been a subject of extensive research, leading to its ban in many countries for food use.

Key Toxicological Findings:

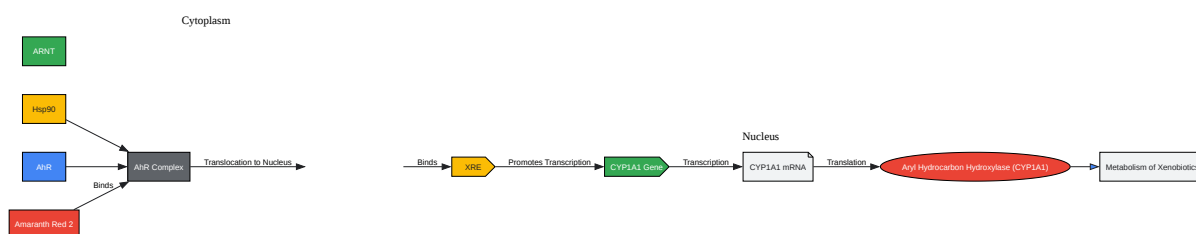
- Carcinogenicity: Studies in the 1970s suggested a link between high doses of **Amaranth Red 2** and an increased incidence of malignant tumors in female rats.[\[2\]](#) However, other studies have produced conflicting results.
- Enzyme Interaction: **Amaranth Red 2** has been shown to enhance the activity of aryl hydrocarbon hydroxylase and guanylate cyclase, enzymes that have been associated with chemical carcinogenesis.[\[9\]](#)
- Metabolism: In the gut, **Amaranth Red 2** can be metabolized by microbial azoreductases, breaking the azo bond to form aromatic amines, such as 1-amino-4-naphthalenesulfonic acid and 1-amino-2-hydroxy-3,6-naphthalenedisulfonic acid.[\[10\]](#) These metabolites are of toxicological concern.

Signaling Pathway Interactions

While the direct and complete signaling pathways affected by **Amaranth Red 2** are not fully elucidated, its interaction with certain enzymes suggests potential interference with cellular signaling.

Potential Aryl Hydrocarbon Receptor (AhR) Pathway Interaction

The enhancement of aryl hydrocarbon hydroxylase (a member of the cytochrome P450 family, specifically CYP1A1) activity suggests a possible interaction with the Aryl Hydrocarbon Receptor (AhR) signaling pathway. This pathway is crucial in the metabolism of xenobiotics.

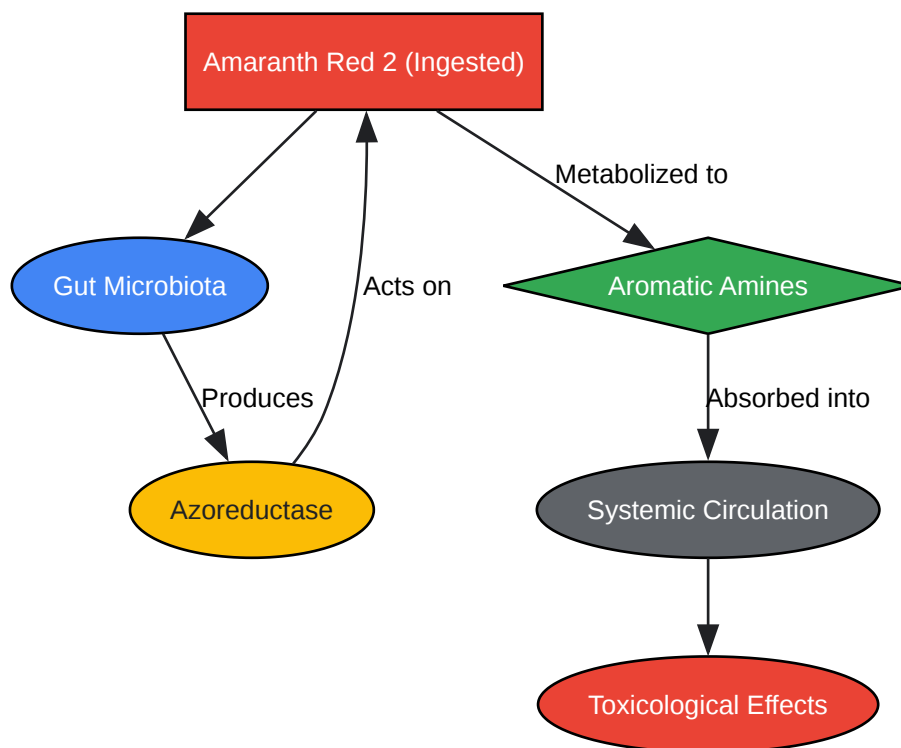


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Figure 2: Postulated interaction of **Amaranth Red 2** with the AhR signaling pathway.

Gut Microbiome Metabolism Workflow

The metabolism of **Amaranth Red 2** by the gut microbiota is a critical step in its toxicological profile.



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Figure 3: Workflow of **Amaranth Red 2** metabolism by gut microbiota.

Conclusion

Amaranth Red 2 is a well-characterized synthetic dye with a long history of use and subsequent regulatory scrutiny. Its chemical and physical properties are well-documented, and standardized methods exist for their determination. The primary concern surrounding **Amaranth Red 2** is its toxicological profile, particularly its potential carcinogenicity and the formation of toxic metabolites by the gut microbiota. While its use in food is restricted in many regions, it remains a relevant compound for scientific research, particularly in the fields of toxicology, analytical chemistry, and food science. Further research into its specific molecular interactions and signaling pathway disruptions will provide a more complete understanding of its biological effects.

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